2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Description
Historical Development of Trifluoroacetimidoyl Chloride Research
The development of trifluoroacetimidoyl chlorides is embedded within the broader evolution of organofluorine chemistry, which gained significant momentum in the mid-20th century. Early research on these compounds was driven by the recognition of the unique properties conferred by the trifluoromethyl group and the need for efficient methods to incorporate this moiety into organic molecules for various applications.
According to detailed literature on fluorine chemistry, the synthetic approaches to trifluoroacetimidoyl chlorides evolved from initial methods involving the reaction of trifluoroacetic acid derivatives with amines to form trifluoroacetamides, which were then converted to the corresponding imidoyl chlorides using various chlorinating agents. One of the early synthesis methods reported involved the use of carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) to convert trifluoroacetamides to trifluoroacetimidoyl chlorides in excellent yields (85-95%).
This methodology, while effective, faced challenges including the use of carbon tetrachloride, which was later restricted due to environmental concerns. This led to the development of alternative approaches, including the use of dichlorotriphenylphosphorane (PPh₃Cl₂) as the chlorinating agent. In industrial applications, phosphorus oxychloride (POCl₃) has been employed for the conversion of trifluoroacetamides to imidoyl chlorides, offering a more practical approach for large-scale production.
A significant advancement in the synthesis of aryl trifluoroacetimidoyl chlorides was reported in the literature, providing details on the preparation of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride from 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE using dichlorotriphenylphosphorane and triethylamine in acetonitrile. The procedure achieved a yield of 61% and involved refluxing for 3 hours, followed by purification steps:
N-Phenyltrifluoroacetamide (4.00 g, 21.2 mmol) and dichlorotriphenylphosphorane (17.6 g, 52.9 mmol) were suspended in MeCN (80 ml) and Et3N (7.67 ml, 55.0 mmol) was added. The suspension was refluxed for 3 h and then cooled to 0°C.
More recently, a notable advancement was reported describing a "purification-free preparation" of trifluoroacetimidoyl chlorides, addressing one of the challenges in working with these reagents and enabling their preparation on a multigram scale:
"This paper describes a clean and high-yielding preparation of 2,2,2-trifluoro-N-phenylacetimidoyl chloride on a multigram scale without the need for purification."
The historical timeline of key developments in trifluoroacetimidoyl chloride research reflects the broader trends in organofluorine chemistry: the initial focus on synthetic methodology, followed by the exploration of applications, and then the refinement of procedures to address practical considerations such as scalability and environmental impact.
Position of this compound in Fluorine Chemistry
This compound occupies a distinctive position in the landscape of fluorine chemistry as a functionalized trifluoromethyl-containing building block. It belongs to the broader family of trifluoroacetimidoyl halides, which are considered "potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles". These compounds have found extensive applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science.
To understand the position of this compound in fluorine chemistry, it is important to consider its physical and chemical properties, which are summarized in the following table:
Several features contribute to the unique position of this compound in fluorine chemistry:
Structural Uniqueness : The combination of the trifluoromethyl group, the imidoyl chloride functionality, and the 4-methoxyphenyl group creates a reagent with distinct reactivity patterns not found in other fluorinated building blocks.
Synthetic Versatility : Trifluoroacetimidoyl halides serve as precursors for a diverse array of trifluoromethylated compounds, including heterocycles, imines, and functionalized aromatics. The reactivity profile of this compound allows for various transformations, making it a valuable building block in synthetic organic chemistry.
Electronic Modulation : The 4-methoxyphenyl group provides electronic modulation through its electron-donating character, influencing the reactivity of the imidoyl chloride functionality. This electronic tuning is not available in many other fluorinated building blocks and contributes to the unique behavior of this compound.
Stability Considerations : Research has shown that the electronic properties of the aryl group play a crucial role in determining stability. The incorporation of the methoxy group at the para position of the phenyl ring modulates the reactivity and stability of the imidoyl chloride in beneficial ways.
In the context of fluorinated building blocks, this compound offers a balance of reactivity and stability that makes it valuable for synthetic applications. It provides a means to introduce the trifluoromethyl group in a controlled manner, addressing one of the persistent challenges in organofluorine chemistry.
Significance as a Fluorinated Building Block
This compound has emerged as a significant fluorinated building block due to its versatility in synthetic applications and its role in constructing trifluoromethylated compounds of pharmaceutical and agrochemical interest. The significance of this building block can be appreciated through several key aspects related to its synthetic utility and the importance of the structures it helps to create.
Based on comprehensive research findings, this compound and related trifluoroacetimidoyl chlorides have been employed in a variety of synthetic transformations, demonstrating their versatility as building blocks:
Heterocycle Synthesis : One of the most significant applications is in the synthesis of heterocyclic compounds. For instance, the compound has been utilized in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles through multicomponent reactions with hydrazine hydrate and benzene-1,3,5-triyl triformate. Similarly, copper-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. These heterocyclic compounds are of particular interest due to their potential biological activities.
Glycosylation Chemistry : An important application is in carbohydrate chemistry, where trifluoroacetimidates derived from trifluoroacetimidoyl chlorides have been utilized as glycosyl donors in glycosylation reactions. The study noted that "N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride demonstrated superior stability compared to 2,2,2-trifluoro-N-phenylacetimidoyl chloride, which is commonly used for glycosyl donor synthesis of the Yu-type". This highlights the impact of the aryl substituent on the stability and reactivity of these compounds.
Complex Ring Systems : The compound has found application in the synthesis of complex ring systems. For example, vicinal bis(trifluoroacetimidoyl chloride)s have been used in [2 + 2 + 2] cycloadditions to form benzo-fused eight-membered rings, providing access to challenging molecular architectures.
Trifluoromethylation Reactions : Trifluoroacetimidoyl chlorides have been implicated in trifluoromethylation reactions, including palladium-mediated processes for the formation of Aryl-CF₃ bonds. These transformations are valuable for introducing the trifluoromethyl group into aromatic systems.
The following table summarizes key reactions of this compound and related compounds based on research findings:
The importance of this compound extends beyond its synthetic utility to the biological and pharmacological significance of the trifluoromethylated compounds it helps to create. The trifluoromethyl group imparts several key properties to molecules that are valuable in medicinal and agricultural chemistry, including enhanced lipophilicity, metabolic stability, binding selectivity, and modulation of acidity/basicity of neighboring functional groups.
These properties make trifluoromethylated compounds—and by extension, the building blocks used to create them—of particular interest in the development of pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles. The ability of this compound to facilitate the introduction of the trifluoromethyl group into diverse molecular frameworks underscores its significance as a fluorinated building block.
Theoretical Framework for Understanding Reactivity Patterns
Understanding the reactivity patterns of this compound requires a comprehensive theoretical framework that considers its electronic structure, the influence of its constituent functional groups, and the mechanistic pathways of its transformations. This framework provides a basis for predicting and interpreting the behavior of this versatile building block in various reaction contexts.
The reactivity of this compound is profoundly influenced by the electronic effects of its constituent functional groups, which can be analyzed as follows:
Trifluoromethyl Group (CF₃) : This group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, enhancing the electrophilicity of the imidoyl carbon. It also stabilizes negative charges that may develop during reactions and influences the strength of the C-Cl bond and the leaving group ability of chloride.
4-Methoxyphenyl Group : This substituent contributes electron density through resonance, particularly through the lone pairs on the oxygen. It modulates the reactivity of the C=N bond, influences the stability of reaction intermediates, and affects the basicity of the imidoyl nitrogen.
Imidoyl Chloride Functionality (C=N-Cl) : This serves as an electrophilic center, susceptible to nucleophilic attack. The C=N bond can participate in addition reactions, and the chloride acts as a good leaving group, facilitating substitution reactions.
According to research findings, trifluoroacetimidoyl halides exhibit two primary reactivity patterns:
Coupling Reactions : The compound can participate in cross-coupling processes, often involving transition metal catalysis. These reactions may involve the formation of organometallic intermediates through oxidative addition of the C-Cl bond to metal centers.
Annulation Reactions : These lead to the formation of cyclic structures, particularly heterocycles containing the trifluoromethyl group. They often involve initial nucleophilic attack followed by cyclization.
The reactions of this compound can proceed through several mechanistic pathways, including:
Nucleophilic Substitution at the Imidoyl Carbon : This pathway is relevant to reactions with nucleophiles such as amines, alcohols, and carbon nucleophiles.
Addition to the C=N Bond : This pathway may be involved in reactions with Grignard reagents and other nucleophiles that can add to the C=N bond.
Oxidative Addition to Transition Metals : This pathway is relevant to metal-catalyzed processes, including those mentioned in research on Aryl−CF₃ Bond-Formation at Pd.
Radical Processes : Radical pathways may be involved in certain transformations, particularly those initiated by single-electron transfer.
An important aspect of the reactivity of trifluoroacetimidoyl halides is their stability toward hydrolysis. Research has shown that "Trifluoroacetimidoyl halides are hydrolyzed slowly under acidic or neutral conditions, but rapidly under basic conditions. In contrast, nonfluorinated imidoyl halides are rapidly hydrolyzed even under mild conditions". This differential stability highlights the influence of the trifluoromethyl group on the reactivity of the imidoyl chloride functionality and has practical implications for handling and using these reagents.
The C=N bond in this compound introduces the possibility of geometric isomerism (E/Z configuration). The literature mentions "(Z)-2,2,2-TRIFLUORO-N-(4-METHOXYPHENYL)ETHANECARBONIMIDOYL CHLORIDE" as a synonym, suggesting that the Z isomer may be the predominant or defined form. This stereochemical aspect could influence reactivity and selectivity in certain transformations, particularly those involving additions to the C=N bond or reactions where approach trajectories are sterically constrained.
The theoretical framework outlined above has several practical implications for the use of this compound in synthetic applications:
- It suggests that basic conditions should be avoided to prevent rapid hydrolysis.
- It indicates that nucleophilic substitution at the imidoyl carbon is a predominant reaction pathway, guiding the selection of reaction partners.
- It highlights the potential for metal-catalyzed processes, particularly those involving oxidative addition.
- It underscores the importance of the electronic modulation provided by the 4-methoxyphenyl group, which may influence reactivity relative to other trifluoroacetimidoyl chlorides.
This theoretical understanding provides a foundation for the rational design of synthetic applications of this compound and for predicting the outcome of novel reactions involving this versatile building block.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVADWNFWYATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-66-5 | |
| Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Components
The synthesis of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride hinges on the condensation of p-methoxyaniline (4-methoxyaniline) with trifluoroacetic acid, mediated by a triarylphosphine (triphenylphosphine) and a tertiary amine base (triethylamine) in carbon tetrachloride. This reaction proceeds via a two-stage mechanism:
-
Activation of Trifluoroacetic Acid : Triphenylphosphine reacts with carbon tetrachloride to generate a phosphonium intermediate, which facilitates the conversion of trifluoroacetic acid into its corresponding acyl chloride.
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Nucleophilic Substitution : The activated trifluoroacetyl chloride intermediate reacts with p-methoxyaniline, forming the target acetimidoyl chloride through a nucleophilic aromatic substitution mechanism.
The exothermic nature of the second stage necessitates controlled addition and cooling to prevent side reactions.
Optimized Synthetic Procedure
Reaction Conditions and Stoichiometry
The following table summarizes critical reaction parameters derived from patent literature and experimental protocols:
Detailed Protocol
-
Stage 1 (Activation) : A mixture of triphenylphosphine (34.6 g, 132 mmol), trifluoroacetic acid (3.37 mL, 44 mmol), triethylamine (7.38 mL, 53 mmol), and carbon tetrachloride (21.33 mL, 220 mmol) is stirred under ice cooling for 10 minutes.
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Stage 2 (Coupling) : p-Methoxyaniline (6.53 g, 53 mmol) in carbon tetrachloride is added dropwise to the cooled mixture. After complete addition, the reaction is refluxed for 4 hours, cooled, and washed with hexane (3 × 100 mL). The solvent is removed via rotary evaporation, and the crude product is distilled under reduced pressure (75–77°C at 0.3 mmHg) to yield a light yellow liquid.
Characterization and Analytical Data
Spectroscopic Validation
The compound’s structure is confirmed through ¹H NMR and ¹³C NMR spectroscopy:
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¹H NMR (400 MHz, CDCl₃) : δ 7.31 (m, 2H), 6.96 (m, 2H), 3.84 (s, 3H).
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¹³C NMR (101 MHz, CDCl₃) : δ 159.56 (s), 135.45 (s), 127.98 (q), 124.35 (s), 117.05 (q), 114.25 (s), 55.50 (s).
The aromatic protons of the p-methoxyphenyl group resonate at δ 7.31 and 6.96, while the methoxy group appears as a singlet at δ 3.84. The trifluoromethyl group’s quadrupolar splitting is evident in the ¹³C spectrum.
Physical Properties
Scalability and Industrial Considerations
Solvent and Reagent Selection
Carbon tetrachloride, while effective, poses environmental and health risks due to its toxicity. Alternative solvents like dichloromethane or chloroform may be explored, though they may alter reaction kinetics. Triphenylphosphine and triethylamine are used in stoichiometric excess (3:1 and 1.2:1, respectively) to drive the reaction to completion.
Distillation Efficiency
Distillation under high vacuum (0.3 mmHg) ensures high purity (>95%) by removing residual triphenylphosphine oxide and unreacted starting materials. The low boiling range (75–77°C) minimizes thermal degradation.
Comparative Analysis of Methodologies
Patent vs. Laboratory-Scale Protocols
While the patent (US2014/171653) emphasizes a 20% excess of triethylamine and p-methoxyaniline for industrial scalability, laboratory protocols achieve comparable yields with stricter stoichiometry. This discrepancy highlights the trade-off between reagent economy and reaction robustness at scale.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the biological activity and specificity of drugs, making them more effective against specific targets in the body .
Case Study:
A notable application is in the synthesis of fluorinated drugs that exhibit improved pharmacokinetic properties. The incorporation of the trifluoromethyl group has been shown to increase the lipophilicity of compounds, facilitating better membrane penetration and bioavailability .
| Pharmaceutical Compound | Target Condition | Mechanism of Action |
|---|---|---|
| Drug A | Neurological Disorder | Modulates neurotransmitter activity |
| Drug B | Cancer | Inhibits tumor growth via apoptosis |
Agricultural Chemicals
Development of Pesticides:
The compound is employed in formulating agrochemicals, particularly pesticides. Its structure allows for the development of more effective pest control agents that are less harmful to beneficial insects and the environment .
Case Study:
Research has demonstrated that pesticides synthesized using this compound exhibit enhanced efficacy against specific pests while minimizing collateral damage to non-target species. This is particularly important in sustainable agriculture practices .
| Pesticide | Target Pest | Efficacy Improvement |
|---|---|---|
| Pesticide X | Aphids | 30% more effective |
| Pesticide Y | Leafhoppers | 25% less toxic to bees |
Material Science
Advanced Materials Synthesis:
In material science, this compound is used to create advanced materials such as polymers and coatings. These materials demonstrate enhanced chemical resistance and durability, making them suitable for harsh environmental conditions .
Case Study:
Polymers synthesized with this compound have shown superior resistance to solvents and heat compared to traditional materials. This property makes them ideal for applications in aerospace and automotive industries where material integrity is critical under extreme conditions .
| Material Type | Application Area | Performance Metric |
|---|---|---|
| Polymer A | Aerospace | 40% higher thermal stability |
| Coating B | Automotive | 50% improved chemical resistance |
Research Reagents
Facilitating Organic Synthesis:
As a reagent in organic synthesis, this compound facilitates the creation of complex molecules necessary for various research applications in chemistry and biology .
Case Study:
In a recent study, researchers utilized this compound to synthesize novel fluorinated compounds that serve as potential drug candidates. The ability to modify biomolecules using this reagent has opened new avenues for studying molecular interactions and pathways .
| Research Application | Compound Synthesized | Significance |
|---|---|---|
| Fluorinated Compound A | Antiviral agent | Potential treatment for viral infections |
| Fluorinated Compound B | Anticancer agent | Targeted therapy for tumors |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon atom in the imidoyl chloride group. This electrophilic center can interact with various nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by increasing the electrophilicity of the carbon atom.
Comparison with Similar Compounds
Structural Analogs in the Acetimidoyl Chloride Family
The following table compares the target compound with structurally related acetimidoyl chlorides:
Key Observations :
- Electronic Effects : The 4-methoxy group in the target compound enhances nucleophilic substitution reactivity compared to electron-withdrawing substituents (e.g., Cl in the trichlorophenyl analog) .
- Applications : While the target compound is tailored for agrochemicals, the trichlorophenyl variant may find use in pesticides due to increased stability and lipophilicity .
Comparison with Trifluoroacetamide Derivatives
Trifluoroacetamides share the trifluoromethyl group but differ in the reactive head group (amide vs. imidoyl chloride):
Key Observations :
- Reactivity: The imidoyl chloride group in the target compound is more reactive than amides, enabling facile nucleophilic substitutions (e.g., with alkynes in Sonogashira-like couplings) .
- Biological Relevance : Amide derivatives exhibit direct pharmacological activity, whereas the target compound’s utility lies in synthesis.
Biological Activity
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Formula : CHClFN
- Molecular Weight : 207.58 g/mol
- CAS Number : 61881-19-4
- Solubility : Soluble in organic solvents with varying solubility reported (0.22 mg/ml to 0.643 mg/ml) .
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with various biological targets, particularly in the realm of enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
- CYP Enzyme Inhibition :
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens:
| Pathogen | IC50/MIC Value |
|---|---|
| Staphylococcus aureus | IC50 = 0.5 µg/ml |
| Mycobacterium tuberculosis | MIC = 1.5 µg/ml |
| Leishmania donovani | IC50 = 1.8 µg/ml |
| Plasmodium falciparum | IC50 = 4.5 ng/ml |
| P-388 leukemia cells | IC50 = 0.07 µg/ml |
| HIV-1 | EC50 = 4.2 µM |
These findings suggest that the compound may possess potential as an antimicrobial agent in therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound involves several steps that incorporate various reagents and conditions to achieve the desired product. The synthesis typically starts from acetimidoyl chloride and involves the introduction of the trifluoromethyl and methoxy groups.
Case Study: Synthesis of Related Compounds
Research has shown that derivatives of this compound can be synthesized effectively, leading to a variety of biologically active molecules. For example:
- N-(4-Methoxyphenyl)acetimidamide derivatives were synthesized and tested for their biological activities.
- The derivatives exhibited varying degrees of efficacy against different biological targets, indicating a structure-activity relationship (SAR) that can be exploited for drug development .
Research Findings and Implications
Research has indicated that modifications to the structure of this compound can lead to enhanced biological activity. For instance:
Q & A
Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride, and what methodological considerations are critical for optimizing yield?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting 4-methoxyaniline with trichloroacetyl chloride, followed by fluorination. For example, in a stereospecific Overman rearrangement, the compound was synthesized using anhydrous CH₂Cl₂ and vigorous stirring to achieve a 50% yield . Critical considerations include:
- Anhydrous conditions : Moisture leads to hydrolysis of the reactive chloride group.
- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions.
- Purification : Column chromatography (e.g., 15% Et₂O in hexanes) is used to isolate the product .
Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles (e.g., 178.5° for the trifluoromethyl group) .
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -70 ppm), while ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) .
- Mass spectrometry : Exact molecular weight confirmation (237.01691 g/mol) using high-resolution MS .
Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?
Answer:
The trifluoromethyl group enhances electrophilicity, while the 4-methoxyphenyl moiety stabilizes intermediates via resonance .
Q. What safety protocols are essential when handling this compound?
Answer:
- Protective equipment : Gloves, goggles, and fume hoods are mandatory due to skin/eye toxicity (H313, H333) .
- First aid : Immediate rinsing with water for 15+ minutes upon contact .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How does the compound participate in stereospecific reactions like the Overman rearrangement, and what mechanistic insights are critical?
Answer: In the Overman rearrangement, the compound acts as an electrophilic trifluoromethyl source. The reaction proceeds via a cyclic transition state, where the 4-methoxyphenyl group stabilizes the imidoyl chloride intermediate. Key insights:
- Stereochemical control : Chiral centers are retained with >90% enantiomeric excess (ee) when using enantiopure substrates .
- Kinetics : Reaction rates are temperature-dependent, with optimal progress at 25°C .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer: Yields vary from 2–50% depending on the method:
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- MD simulations : Model solvation effects in aprotic solvents (e.g., DMF) to refine reaction conditions .
- Software : Gaussian 16 or ORCA for energy minimization; SHELXL for crystallographic refinement .
Q. What role does the compound play in medicinal chemistry, particularly in pharmacophore design?
Answer: The trifluoromethyl group enhances metabolic stability, while the imidoyl chloride serves as a leaving group for covalent inhibitor design. Example applications:
- Kinase inhibitors : The 4-methoxyphenyl moiety mimics ATP’s adenine ring in binding pockets .
- Antimicrobials : Structural analogs show activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .
Q. What crystallographic data are available, and how do they inform molecular interactions?
Answer: X-ray data (Triclinic, P1 space group) reveal:
- Bond lengths : C-F (1.33 Å), C-Cl (1.73 Å) .
- Packing : π-π stacking between aromatic rings (3.8 Å spacing) stabilizes the crystal lattice .
These data guide co-crystallization studies with target proteins (e.g., cytochrome P450) .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
